molecular formula C12H6N3Na3O9S6 B14128958 Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole

Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole

Cat. No.: B14128958
M. Wt: 597.6 g/mol
InChI Key: RQAFXEQCUJAWMR-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole typically involves the reaction of 4-isothiazolecarboxylic acid with sodium hydroxide in the presence of a suitable solvent . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Trisodium 4-carboxy-3-hydroxy-5-mercaptoisothiazole
  • 5-mercapto-3-oxo-4-isothiazolecarboxylic acid

Comparison: Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher stability and a broader range of applications, particularly in the synthesis of cephamycin antibiotics .

Properties

Molecular Formula

C12H6N3Na3O9S6

Molecular Weight

597.6 g/mol

IUPAC Name

trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate

InChI

InChI=1S/3C4H3NO3S2.3Na/c3*6-2-1(3(7)8)4(9)10-5-2;;;/h3*5-6H,(H,7,8);;;/q;;;3*+1/p-3

InChI Key

RQAFXEQCUJAWMR-UHFFFAOYSA-K

Canonical SMILES

C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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